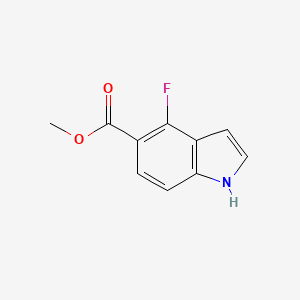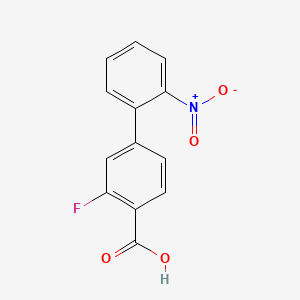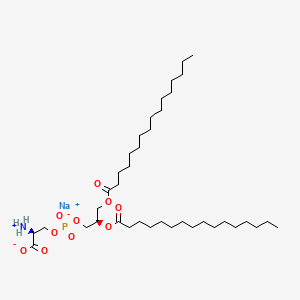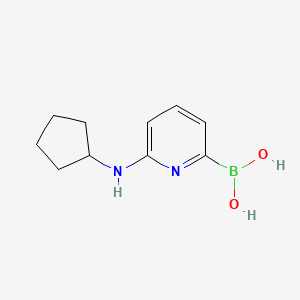
methyl 4-fluoro-1H-indole-5-carboxylate
Descripción general
Descripción
Methyl 4-fluoro-1H-indole-5-carboxylate is a substituted 1H-indole . It is an indole derivative and a useful building block, used in the synthesis of PARP Inhibitors, and drug intermediates such as the anti-ovarian cancer drug, rucaparib .
Synthesis Analysis
Methyl indole-5-carboxylate, a substituted 1H-indole, can be prepared by the esterification of indole-5-carboxylic acid . The Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride by using methanesulfonic acid (MsOH) under reflux in MeOH gave the corresponding tricyclic indole in a good yield .Molecular Structure Analysis
The molecular formula of methyl 4-fluoro-1H-indole-5-carboxylate is C10H8FNO2 . For more detailed structural information, you may refer to resources like ChemSpider .Chemical Reactions Analysis
Methyl indole-5-carboxylate can be used as a substrate for indigoid generation . It has been used in metal-free Friedel-Crafts alkylation, preparation of diphenylsulfonium ylides from Martin’s sulfurane, cross dehydrogenative coupling reactions, synthesis of indirubin derivatives, and preparation of aminoindolylacetates .Physical And Chemical Properties Analysis
The molecular weight of methyl 4-fluoro-1H-indole-5-carboxylate is 193.18 . For more detailed physical and chemical properties, you may refer to resources like Sigma-Aldrich .Aplicaciones Científicas De Investigación
Antiviral Activity
“Methyl 4-fluoro-1H-indole-5-carboxylate” derivatives have been studied for their antiviral properties. These compounds have shown inhibitory activity against various viruses, including influenza A, with significant selectivity indices . The ability to interfere with viral replication makes these derivatives valuable for developing new antiviral drugs.
Anti-inflammatory Applications
Indole derivatives, including “methyl 4-fluoro-1H-indole-5-carboxylate,” are known to possess anti-inflammatory activities. This property is crucial for the treatment of chronic inflammatory diseases and for the development of medications that can alleviate inflammation-related symptoms in various medical conditions .
Anticancer Potential
Research has indicated that indole derivatives can play a role in cancer therapy. Their potential to act as anticancer agents is linked to their ability to modulate pathways involved in cell proliferation and apoptosis. This makes them candidates for inclusion in chemotherapeutic regimens .
Antimicrobial Effects
The antimicrobial activity of indole derivatives extends to combating bacterial and fungal infections. “Methyl 4-fluoro-1H-indole-5-carboxylate” can be a part of new antimicrobial agents, helping to address the growing concern of antibiotic resistance .
Antidiabetic Applications
Indole compounds have been associated with antidiabetic effects, offering a promising avenue for the development of new diabetes treatments. Their role in regulating glucose metabolism and insulin sensitivity is particularly noteworthy .
Antimalarial Activity
The fight against malaria could benefit from the antimalarial properties of indole derivatives. These compounds have shown effectiveness against the Plasmodium species, providing a basis for the synthesis of novel antimalarial drugs .
Direcciones Futuras
Indole derivatives have attracted increasing attention in recent years due to their various biologically vital properties . They are important types of molecules and natural products, and the investigation of novel methods of synthesis have attracted the attention of the chemical community . Therefore, the future directions of research on methyl 4-fluoro-1H-indole-5-carboxylate and similar compounds may continue to focus on their synthesis, biological activity, and potential applications in medicine and other fields.
Propiedades
IUPAC Name |
methyl 4-fluoro-1H-indole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO2/c1-14-10(13)7-2-3-8-6(9(7)11)4-5-12-8/h2-5,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMAMXSQVTKMOPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(C=C1)NC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-fluoro-1H-indole-5-carboxylate | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 4-[3-(dimethylamino)prop-2-enoyl]benzoate](/img/structure/B597156.png)









![(E)-1-(5-chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)-3-(dimethylamino)prop-2-en-1-one](/img/structure/B597172.png)
![4-Chloro-5-(methylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B597173.png)
![(2,3-Dihydrofuro[2,3-c]pyridin-3-yl)methanol](/img/structure/B597175.png)